molecular formula C7H18ClN3O2S B7952615 2-(4-Methylpiperazine-1-sulfonyl)ethanamine hydrochloride CAS No. 1820706-33-9

2-(4-Methylpiperazine-1-sulfonyl)ethanamine hydrochloride

Cat. No.: B7952615
CAS No.: 1820706-33-9
M. Wt: 243.76 g/mol
InChI Key: SPJBRPWEZMEDDV-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazine-1-sulfonyl)ethanamine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazine-1-sulfonyl)ethanamine hydrochloride typically involves the reaction of 4-methylpiperazine with ethanesulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then converted to the final product by treatment with hydrochloric acid.

  • Step 1: Formation of Sulfonamide

      Reactants: 4-methylpiperazine, ethanesulfonyl chloride

      Conditions: Basic conditions (e.g., sodium hydroxide)

      Intermediate: 2-(4-Methylpiperazine-1-sulfonyl)ethanamine

  • Step 2: Formation of Hydrochloride Salt

      Reactants: Intermediate from Step 1, hydrochloric acid

      Conditions: Acidic conditions

      Product: this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazine-1-sulfonyl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Sulfides

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(4-Methylpiperazine-1-sulfonyl)ethanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazine-1-sulfonyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A parent compound with a simpler structure.

    4-Methylpiperazine: A derivative with a methyl group on the piperazine ring.

    Ethanesulfonyl Chloride: A reagent used in the synthesis of sulfonamide derivatives.

Uniqueness

2-(4-Methylpiperazine-1-sulfonyl)ethanamine hydrochloride is unique due to the presence of both the piperazine and sulfonyl groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)sulfonylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O2S.ClH/c1-9-3-5-10(6-4-9)13(11,12)7-2-8;/h2-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJBRPWEZMEDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820706-33-9
Record name Ethanamine, 2-[(4-methyl-1-piperazinyl)sulfonyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820706-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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